1-(phenoxyacetyl)-3-phenyl-N-(2-thienylmethyl)-1H-1,2,4-triazol-5-amine
Overview
Description
1-(phenoxyacetyl)-3-phenyl-N-(2-thienylmethyl)-1H-1,2,4-triazol-5-amine is a chemical compound that belongs to the class of triazole derivatives. This compound has gained significant interest in the scientific community due to its potential applications in the field of medicinal chemistry.
Mechanism of Action
The mechanism of action of 1-(phenoxyacetyl)-3-phenyl-N-(2-thienylmethyl)-1H-1,2,4-triazol-5-amine is not fully understood. However, studies have suggested that this compound may inhibit bacterial and fungal growth by interfering with the synthesis of cell wall components. It has also been suggested that this compound may exhibit anticancer activity by inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity in vitro. However, more studies are needed to determine its toxicity in vivo. Additionally, studies have shown that this compound may have anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(phenoxyacetyl)-3-phenyl-N-(2-thienylmethyl)-1H-1,2,4-triazol-5-amine in lab experiments is its potential as a broad-spectrum antibacterial, antifungal, and anticancer agent. However, one limitation is the lack of information on its toxicity in vivo.
Future Directions
For research on 1-(phenoxyacetyl)-3-phenyl-N-(2-thienylmethyl)-1H-1,2,4-triazol-5-amine include:
1. Further studies on its mechanism of action to better understand its antibacterial, antifungal, and anticancer properties.
2. Studies on its toxicity in vivo to determine its potential as a therapeutic agent.
3. Development of analogs with improved efficacy and reduced toxicity.
4. Exploration of its potential as an anti-inflammatory and antioxidant agent.
5. Studies on its potential as a drug delivery system.
In conclusion, this compound is a chemical compound with potential applications in the field of medicinal chemistry. It has shown antibacterial, antifungal, and anticancer properties, and further research is needed to better understand its mechanism of action and potential as a therapeutic agent.
Scientific Research Applications
1-(phenoxyacetyl)-3-phenyl-N-(2-thienylmethyl)-1H-1,2,4-triazol-5-amine has shown potential in the field of medicinal chemistry. It has been studied for its antibacterial, antifungal, and anticancer properties. Studies have shown that this compound has inhibitory effects against a range of bacterial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. It has also shown antifungal activity against Candida albicans and Aspergillus niger. Additionally, it has exhibited anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
properties
IUPAC Name |
2-phenoxy-1-[3-phenyl-5-(thiophen-2-ylmethylamino)-1,2,4-triazol-1-yl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O2S/c26-19(15-27-17-10-5-2-6-11-17)25-21(22-14-18-12-7-13-28-18)23-20(24-25)16-8-3-1-4-9-16/h1-13H,14-15H2,(H,22,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHXUNGZJVXHDPL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=N2)NCC3=CC=CS3)C(=O)COC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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